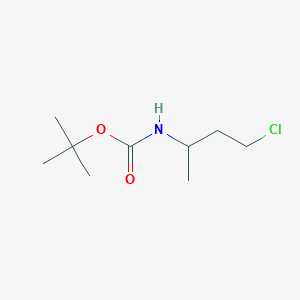![molecular formula C10H18ClNO3 B13509216 Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride can be achieved through multiple synthetic routes. One common approach involves the annulation of a cyclopentane ring and a four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic molecules such as 2-azaspiro[3.4]octane and 2-oxa-5-azaspiro[3.4]octane .
Uniqueness
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H18ClNO3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)7-4-10(5-7)3-2-8(6-11)14-10;/h7-8H,2-6,11H2,1H3;1H |
InChI-Schlüssel |
QPYPSULRDITOIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2(C1)CCC(O2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


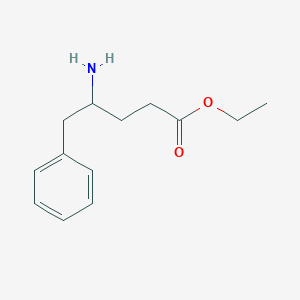
![dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride](/img/structure/B13509141.png)
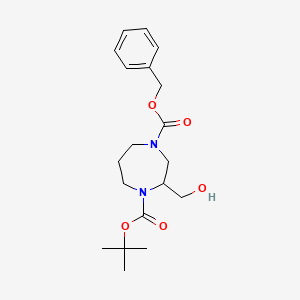
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
![dimethyl[(2S)-2-(methylamino)propyl]aminedihydrochloride](/img/structure/B13509156.png)
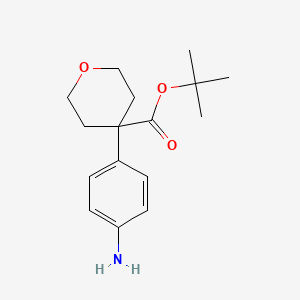
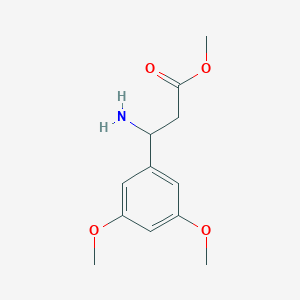
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)

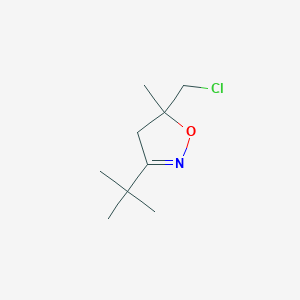

![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Phenylspiro[3.3]heptan-2-ol](/img/structure/B13509200.png)
